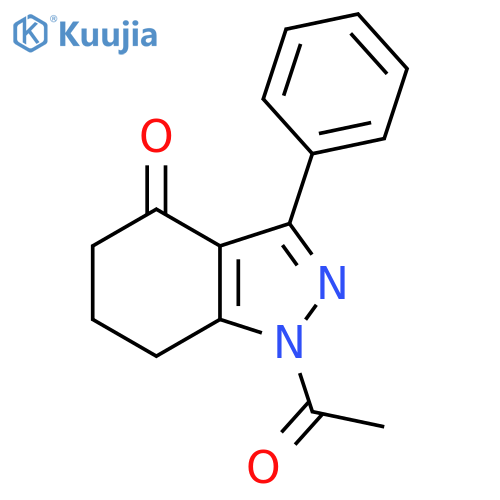Cas no 1374509-31-5 (1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one)

1374509-31-5 structure
商品名:1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS番号:1374509-31-5
MF:C15H14N2O2
メガワット:254.283863544464
CID:4697635
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 化学的及び物理的性質
名前と識別子
-
- 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
- STL389409
- T5317
- 4H-indazol-4-one, 1-acetyl-1,5,6,7-tetrahydro-3-phenyl-
- 1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
-
- インチ: 1S/C15H14N2O2/c1-10(18)17-12-8-5-9-13(19)14(12)15(16-17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
- InChIKey: RSOHSUXGEUSUGM-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC2=C1C(C1C=CC=CC=1)=NN2C(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 376
- トポロジー分子極性表面積: 52
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258223-1g |
1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
1374509-31-5 | 97% | 1g |
$196 | 2023-02-02 | |
| TRC | A298390-1000mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 1g |
$ 480.00 | 2022-06-08 | ||
| Chemenu | CM258223-5g |
1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one |
1374509-31-5 | 97% | 5g |
$497 | 2021-08-18 | |
| TRC | A298390-500mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 500mg |
$ 300.00 | 2022-06-08 | ||
| TRC | A298390-250mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
1374509-31-5 | 250mg |
$ 185.00 | 2022-06-08 | ||
| A2B Chem LLC | AI33106-500mg |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4h-indazol-4-one |
1374509-31-5 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI33106-1g |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4h-indazol-4-one |
1374509-31-5 | >95% | 1g |
$439.00 | 2024-04-20 |
1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
1374509-31-5 (1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
